molecular formula C14H13IN4 B12813082 2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile

2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile

Cat. No.: B12813082
M. Wt: 364.18 g/mol
InChI Key: AMDOZEJKUGQZAQ-UHFFFAOYSA-N
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Description

2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile is a chemical compound with the molecular formula C14H13IN4 It is known for its unique structure, which includes a dimethylamino group, an iodoanilino group, and a malononitrile moiety

Preparation Methods

The synthesis of 2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile typically involves the reaction of dimethylamine with 4-iodoaniline, followed by the addition of malononitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the iodoanilino group, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemicals for industrial applications .

Mechanism of Action

The mechanism of action of 2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile can be compared with other similar compounds, such as:

  • 2-[1-(Dimethylamino)-3-(4-bromoanilino)-2-propenylidene]malononitrile
  • 2-[1-(Dimethylamino)-3-(4-chloroanilino)-2-propenylidene]malononitrile
  • 2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile

These compounds share a similar structure but differ in the halogen substituent on the anilino group. The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and biological activity .

Properties

IUPAC Name

2-[1-(dimethylamino)-3-(4-iodoanilino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN4/c1-19(2)14(11(9-16)10-17)7-8-18-13-5-3-12(15)4-6-13/h3-8,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDOZEJKUGQZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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